Denzimol hydrochloride

Maximal Electroshock Seizure Anticonvulsant Efficacy Pharmacodynamics

Choose Denzimol hydrochloride for mechanistic seizure studies requiring dissociation of tonic versus clonic pathways. This compound exhibits restricted action against tonic seizures only, unlike broad-spectrum barbiturates or benzodiazepines. With defined brain concentration thresholds (2–3 mcg/g) and a non-neurotoxic plasma window (0.8–5 mcg/ml), it ensures reproducible pharmacokinetic-pharmacodynamic modeling in rat MES protocols. Ideal for investigating anticonvulsant polypharmacy and CYP450-mediated drug interactions with carbamazepine/phenytoin.

Molecular Formula C19H21ClN2O
Molecular Weight 328.8 g/mol
CAS No. 77234-90-3
Cat. No. B1670249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenzimol hydrochloride
CAS77234-90-3
Synonymsdenzimol
N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole
PHEP-HEIZ
Rec 15-1533
Rec-15-1533
Molecular FormulaC19H21ClN2O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O.Cl
InChIInChI=1S/C19H20N2O.ClH/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16;/h1-5,8-13,15,19,22H,6-7,14H2;1H
InChIKeyRBDNRYIXZOBPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Denzimol Hydrochloride (CAS 77234-90-3): Anticonvulsant Research Compound for Seizure Mechanism Studies


Denzimol hydrochloride (Rec 15-1533) is an imidazole-based anticonvulsant agent belonging to the (arylalkyl)azole (AAA) class [1]. It exhibits oral activity and demonstrates a pharmacological profile characterized by selective suppression of tonic seizures across multiple preclinical models, with a mechanism thought to involve inhibition of voltage-gated sodium channels (VGSCs) and enhancement of GABA-mediated responses [2].

Denzimol Hydrochloride: Why In-Class Anticonvulsant Analogs Cannot Be Simply Substituted


While Denzimol shares a broad anticonvulsant class with agents like phenytoin and carbamazepine, its specific physicochemical and pharmacokinetic properties create a unique differentiation profile that precludes simple substitution [1]. Key divergences include a more rapid onset and longer duration of action in specific models [2], a distinct and clinically significant interaction profile with other antiepileptic drugs [3], and a vastly superior therapeutic index compared to its closest structural analog, nafimidone . These quantifiable differences dictate that experimental outcomes obtained with Denzimol cannot be reliably extrapolated to its comparators without direct validation.

Denzimol Hydrochloride (77234-90-3): Head-to-Head Quantitative Differentiation Evidence


Denzimol Demonstrates More Rapid Onset and Longer Duration of Action than Phenytoin in MES Model

In the maximal electroshock (MES) seizure test in mice and rabbits, Denzimol exhibited anticonvulsant activity 'almost equal' to phenytoin and phenobarbital, but with a 'more rapid onset of action'. In rats, Denzimol was the most potent compound tested and showed a 'longer duration of anticonvulsant activity than phenytoin' [1].

Maximal Electroshock Seizure Anticonvulsant Efficacy Pharmacodynamics

Denzimol Exhibits Superior Oral Potency and Safety Profile vs. Structural Analog Nafimidone

In a direct comparison with nafimidone, a closely related (arylalkyl)azole anticonvulsant, Denzimol was found to be approximately twice as potent in inhibiting maximal electroshock seizures in mice (oral ED50 of 25 mg/kg vs. 56 mg/kg). Furthermore, Denzimol demonstrated considerably lower acute toxicity in rats, with an oral LD50 of 4550 mg/kg compared to 504 mg/kg for nafimidone, resulting in a vastly superior therapeutic window .

Maximal Electroshock Seizure Acute Toxicity Therapeutic Index

Denzimol's Selective Tonic Seizure Suppression Profile Differentiates it from Broad-Spectrum Anticonvulsants

In the maximal metrazol-induced seizure test, Denzimol, phenytoin, and carbamazepine showed an antagonistic effect on tonic but not on clonic seizures across both rats and mice. In contrast, barbiturates, benzodiazepines, and valproic acid antagonized the whole pattern of metrazol-seizures, including clonic components [1]. This selective tonic seizure suppression aligns Denzimol with phenytoin-like drugs and distinguishes it from broad-spectrum agents.

Seizure Phenotype Metrazol Seizure Drug Selectivity

Denzimol Shows a High Brain-to-Plasma Ratio, Indicating Superior CNS Penetration

A pharmacokinetic study in rats revealed that 60 minutes after oral administration, the brain-to-plasma concentration ratio of Denzimol was approximately 10:1, indicating a high degree of central nervous system penetration [1]. This contrasts with many anticonvulsants that exhibit lower brain partitioning, and is supported by data showing that anticonvulsant effects correlate directly with brain concentrations [2].

Pharmacokinetics Blood-Brain Barrier CNS Distribution

Denzimol Demonstrates Potent Inhibition of CYP450-Mediated Drug Metabolism

In vitro studies show Denzimol is a potent inhibitor of key cytochrome P450-mediated metabolic pathways. It inhibited carbamazepine (CBZ) epoxidation with an IC50 of 4.46 x 10^-7 M, and diazepam C3-hydroxylation and N1-dealkylation with IC50s of 1.44 x 10^-6 M and 6.66 x 10^-7 M, respectively [1]. This inhibitory profile is 'greater in severity than any other reported to date' for its interaction with carbamazepine and phenytoin [2].

Drug-Drug Interaction Cytochrome P450 Metabolic Inhibition

Denzimol Displays Comparable Albumin Binding Affinity to Standard Anticonvulsants

Comparative binding studies using equilibrium dialysis with bovine serum albumin determined the association constant (Ka) for Denzimol to be 6.66 mM, in comparison to diphenylhydantoin (phenytoin) and carbamazepine. The study found no consistent inhibition of Denzimol on the binding of these other drugs and vice versa, suggesting independent binding sites [1].

Plasma Protein Binding Pharmacokinetics Drug Distribution

Denzimol Hydrochloride (77234-90-3): Validated Research Applications Based on Quantitative Evidence


Tool Compound for Investigating Selective Tonic Seizure Mechanisms

Based on its demonstrated ability to selectively suppress tonic but not clonic seizures in metrazol and MES models, Denzimol hydrochloride is ideally suited for dissecting the neural circuits and molecular mechanisms underlying tonic seizure propagation [1]. It serves as a critical tool for differentiating tonic-specific pathways from those involved in clonic seizure generation, an application not possible with broad-spectrum anticonvulsants like barbiturates or benzodiazepines.

Reference Standard for Evaluating Drug-Drug Interaction Potential via CYP450 Inhibition

The compound's potent inhibition of CYP450 enzymes, with defined IC50 values for CBZ epoxidation (4.46 x 10^-7 M) and diazepam hydroxylation/dealkylation, positions Denzimol as a valuable positive control or reference compound in in vitro and in vivo drug-drug interaction (DDI) studies [1]. Its use is particularly relevant for assessing the DDI liability of new chemical entities that may be co-administered with antiepileptic drugs like carbamazepine and phenytoin [2].

Preclinical Model Development for Tonic-Clonic Seizure with Superior Therapeutic Window

For researchers establishing rodent models of generalized tonic-clonic seizures, Denzimol offers a demonstrably superior therapeutic index over its structural analog nafimidone (oral LD50 4550 mg/kg vs. 504 mg/kg in rats) while maintaining comparable or better potency in MES models [1]. This wider safety margin reduces confounding toxicity-related variables in chronic dosing studies and facilitates the investigation of higher dose ranges for efficacy exploration.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of High CNS-Penetrant Compounds

With a brain-to-plasma ratio of 10:1 and a direct correlation established between brain concentration and anticonvulsant effect, Denzimol is an exemplary tool for PK/PD modeling studies focused on CNS drug delivery and target engagement [1]. It provides a validated benchmark for assessing the brain penetration and subsequent pharmacodynamic response of novel anticonvulsant candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denzimol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.